molecular formula C21H26N2O4S2 B11244587 7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11244587
M. Wt: 434.6 g/mol
InChI Key: QPEXUOXYAZGUMZ-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methyl group, and a phenylsulfanyl group

Properties

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

7-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H26N2O4S2/c1-15-4-7-17(8-5-15)28-13-11-22-21(24)20-10-12-23(29(3,25)26)18-14-16(2)6-9-19(18)27-20/h4-9,14,20H,10-13H2,1-3H3,(H,22,24)

InChI Key

QPEXUOXYAZGUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide (MeI) or other methylating agents.

    Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, often using a thiol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (AcOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: Thiol derivatives, halides, bases (e.g., NaOH, KOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the phenylsulfanyl group, which may affect its biological activity.

    7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the methanesulfonyl group, potentially altering its chemical reactivity.

Uniqueness

The presence of both the methanesulfonyl and phenylsulfanyl groups in 5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

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